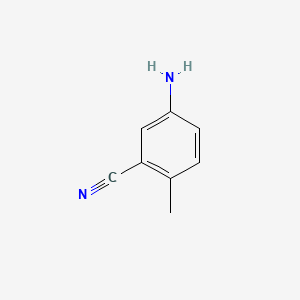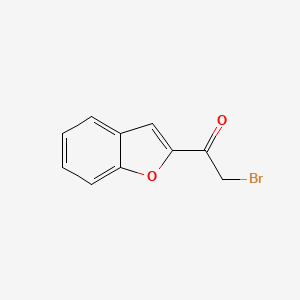
3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid is an organic compound belonging to the class of benzooxazoles It is characterized by a benzooxazole ring substituted with a methyl group and a propionic acid moiety
Wissenschaftliche Forschungsanwendungen
3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl acetoacetate, followed by cyclization to form the benzooxazole ring. The resulting intermediate is then subjected to further reactions to introduce the propionic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group within the benzooxazole ring, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic ring.
Wirkmechanismus
The mechanism of action of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid involves its interaction with specific molecular targets. The benzooxazole ring can interact with enzymes or receptors, modulating their activity. The propionic acid moiety may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
- 4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid
- (5-Methyl-2-oxo-benzooxazol-3-yl)-acetic acid
Comparison:
- 4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid: This compound has a butyric acid moiety instead of a propionic acid moiety, which may affect its chemical properties and biological activities.
- (5-Methyl-2-oxo-benzooxazol-3-yl)-acetic acid: This compound has an acetic acid moiety, which may result in different reactivity and applications compared to the propionic acid derivative.
The uniqueness of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid lies in its specific structure, which combines the benzooxazole ring with a propionic acid moiety, offering distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7-2-3-9-8(6-7)12(11(15)16-9)5-4-10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSJMZOSLSBKME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384631 |
Source


|
| Record name | 3-(5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71977-76-9 |
Source


|
| Record name | 3-(5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B1273780.png)










